molecular formula C11H16N2O2 B14179836 N-Hydroxy-N'-(4-phenylbutyl)urea CAS No. 919996-58-0

N-Hydroxy-N'-(4-phenylbutyl)urea

Cat. No.: B14179836
CAS No.: 919996-58-0
M. Wt: 208.26 g/mol
InChI Key: BOLRQTFQTGROAZ-UHFFFAOYSA-N
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Description

N-Hydroxy-N’-(4-phenylbutyl)urea is a chemical compound belonging to the class of N-substituted ureas These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-(4-phenylbutyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-hydroxy derivatives, while reduction reactions may yield N-alkyl or N-aryl derivatives.

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(4-phenylbutyl)urea involves its interaction with specific molecular targets and pathways. For example, as a urease inhibitor, it interacts with the urease enzyme, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition can reduce the virulence of urease-producing bacteria and potentially treat related infections.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-N’-(4-phenylbutyl)urea include:

Uniqueness

N-Hydroxy-N’-(4-phenylbutyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylbutyl group enhances its potential as a urease inhibitor and its applications in various fields, making it a compound of significant interest in scientific research.

Properties

CAS No.

919996-58-0

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-hydroxy-3-(4-phenylbutyl)urea

InChI

InChI=1S/C11H16N2O2/c14-11(13-15)12-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H2,12,13,14)

InChI Key

BOLRQTFQTGROAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)NO

Origin of Product

United States

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